molecular formula C9H5ClFN3O2 B1414817 1-(4-Chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1042534-92-8

1-(4-Chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1414817
CAS No.: 1042534-92-8
M. Wt: 241.6 g/mol
InChI Key: KRXVWLFYEOZWMP-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1094411-41-2) is a high-purity organic compound supplied for research purposes. This chemical belongs to the 1,2,3-triazole class, a privileged scaffold in medicinal chemistry known for its versatile role in drug discovery. With a molecular formula of C10H7ClFN3O2 and a molecular weight of 255.64 g/mol, it serves as a key synthetic intermediate for the development of novel bioactive molecules . The 1,2,3-triazole-4-carboxylic acid core is of significant research value for the design and optimization of potent small-molecule inhibitors. Specifically, analogs based on this structure have been extensively investigated as potent and selective antagonists and inverse agonists of the Pregnane X Receptor (PXR), a key regulator of drug metabolism and elimination . Inhibiting PXR is a promising strategy to mitigate adverse drug-drug interactions and overcome treatment resistance. Furthermore, 1,2,3-triazole derivatives are explored as inhibitors of other therapeutically relevant targets, such as the Indoleamine 2,3-dioxygenase 1 (IDO1) enzyme, which plays a critical role in immunosuppression within the tumor microenvironment . This compound is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. It is typically supplied as a powder and should be stored at room temperature .

Properties

IUPAC Name

1-(4-chloro-2-fluorophenyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFN3O2/c10-5-1-2-8(6(11)3-5)14-4-7(9(15)16)12-13-14/h1-4H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXVWLFYEOZWMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)N2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Azide-Alkyne Cycloaddition (Click Chemistry)

The core triazole ring is formed by the Huisgen 1,3-dipolar cycloaddition between an organic azide and a terminal alkyne. This reaction is catalyzed by copper(I) salts, proceeding under mild conditions with high regioselectivity for the 1,4-disubstituted triazole.

  • Starting materials: 4-chloro-2-fluoroaniline is converted into the corresponding azide via diazotization followed by azide substitution.
  • Alkyne component: Typically, alkynes bearing ester groups such as tert-butyl propiolate or prop-2-ynoate are used.
  • Catalysts: Copper(II) acetate reduced in situ by sodium ascorbate or L-proline as a ligand in aqueous or mixed solvent systems.
  • Conditions: Reaction temperatures range from room temperature to 75 °C, often in water, dimethyl sulfoxide, or mixed solvents.

Halogenated Phenyl Substitution

The 4-chloro-2-fluorophenyl group is introduced either:

  • By using the appropriately substituted aniline precursor for azide formation.
  • Or by electrophilic aromatic substitution on the phenyl ring prior to triazole formation.

Detailed Preparation Method from Patent Literature

A comprehensive method described in patent US20180029999A1 outlines the preparation of 1-substituted-1H-1,2,3-triazole-4-carboxylic acids, which can be adapted for the 4-chloro-2-fluorophenyl derivative.

Step Description Conditions Notes
1 Dissolution of 1-substituted-4,5-dibromo-1H-1,2,3-triazole in THF or methyl-THF Cooling to −78 °C to 0 °C Mass-to-volume ratio 1:2-50
2 Addition of isopropylmagnesium chloride (Grignard reagent) Stirring 0.5-2 h Mole ratio 1:0.8-1.5
3 Addition of low molecular weight alcohol (e.g., ethanol) Stirring Quenches reaction
4 Addition of isopropylmagnesium chloride-lithium chloride composite Heating to 10-50 °C, stirring 0.5-2 h
5 Cooling to −30 to 0 °C, bubbling CO2 for 5-30 min Carboxylation step
6 Acidification to pH 1-5 with HCl Extraction with organic solvent Drying and concentration
7 Methylation with methyl iodide in presence of K2CO3 0-80 °C for 5-48 h Methyl ester formation for purification
8 Crystallization and drying Cooling to −5 to 5 °C Isolates pure acid

This method yields the target acid with good purity and yields around 60% in analogous cases.

Example Experimental Procedure

  • Dissolve 2.50 g of 1-(4-chloro-2-fluorophenyl)-4,5-dibromo-1H-1,2,3-triazole in 15 mL THF, cool to −20 °C.
  • Add 4.87 mL of 2.0 M isopropylmagnesium chloride in THF dropwise, stir 1 h.
  • Add 0.40 mL ethanol dropwise.
  • Add 7.50 mL of isopropylmagnesium chloride-lithium chloride composite at −10 °C, stir at 10-20 °C for 1 h.
  • Cool to −10 °C, bubble CO2 for 15 min.
  • Add 15 mL HCl, extract with ethyl acetate, dry over sodium sulfate.
  • Concentrate under reduced pressure to obtain crude acid.
  • Dissolve crude product in THF/DMF, add potassium carbonate and methyl iodide, stir at 25-40 °C for 24 h.
  • Layer with water and ethyl acetate, acidify aqueous layer to pH 1-5, extract, concentrate, and crystallize at 0 °C.
  • Filter and dry to yield this compound.

Yield: Approximately 60%.

Comparative Data Table of Preparation Parameters

Parameter Typical Range/Value Comments
Solvent THF, methyl-THF, DMF, DMSO Mixed solvents often used
Temperature (Grignard step) −78 °C to 20 °C Low temp for controlled reaction
CO2 introduction −30 °C to 0 °C For carboxylation
Acidification pH 1 to 5 To isolate acid form
Methylation temperature 0 to 80 °C For ester intermediate
Reaction time (methylation) 5 to 48 hours Longer times improve yield
Yield 60-70% Depending on scale and purity

Research Findings and Notes

  • The use of isopropylmagnesium chloride and its lithium chloride composite is critical for selective halogen-metal exchange and subsequent carboxylation.
  • The intermediate 1-substituted-4-bromo-1H-1,2,3-triazole allows for separation and purification before final conversion to the acid.
  • Methylation of the crude acid mixture facilitates purification by converting acids to esters, which crystallize more readily.
  • The method is adaptable to various 1-substituted triazoles, including those with halogenated phenyl groups such as 4-chloro-2-fluoro.
  • Reaction conditions such as temperature and solvent composition significantly affect yield and purity.

Chemical Reactions Analysis

1-(4-Chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.

    Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

    Coupling Reactions: The triazole ring can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for 1-(4-Chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is C9H5ClFN3O2, with a molecular weight of approximately 227.6 g/mol. The compound features a triazole ring, which is known for its biological activity and stability under various conditions.

Medicinal Chemistry Applications

Antimicrobial Activity
Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains and fungi. For instance, derivatives with similar structures have been tested against Staphylococcus aureus and Candida albicans, showing promising results in inhibiting their growth .

Anticancer Properties
Another area of interest is the anticancer potential of triazole derivatives. Research indicates that triazoles can induce apoptosis in cancer cells and inhibit tumor growth. Specifically, compounds with the triazole moiety have been explored for their ability to target specific cancer pathways, making them candidates for further development as anticancer agents .

Anti-inflammatory Effects
Triazole compounds have also been studied for their anti-inflammatory properties. In vitro studies suggest that they can reduce the production of pro-inflammatory cytokines, which are pivotal in various inflammatory diseases. This property opens avenues for developing treatments for conditions like rheumatoid arthritis and inflammatory bowel disease .

Agricultural Applications

Fungicides
The triazole structure is prevalent in many agricultural fungicides. Compounds related to this compound have been evaluated for their effectiveness against plant pathogens such as Fusarium and Botrytis. These studies indicate that such compounds can protect crops from fungal infections while being environmentally friendly alternatives to traditional fungicides .

Herbicides
There is ongoing research into the herbicidal properties of triazole derivatives. Some studies suggest that these compounds may inhibit specific enzymes involved in plant growth regulation, thereby serving as potential herbicides with selective action against weeds .

Material Science Applications

Polymer Chemistry
In material science, triazoles are utilized in the synthesis of polymers due to their stability and ability to form cross-links. Research has shown that incorporating triazole units into polymer matrices enhances thermal stability and mechanical properties, making them suitable for high-performance materials .

Nanotechnology
Triazole derivatives are also being explored in nanotechnology for drug delivery systems. Their ability to form stable complexes with various drugs allows for controlled release mechanisms, improving the efficacy of therapeutic agents while minimizing side effects .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial Activity Inhibition of Staphylococcus aureus by triazole derivatives
Anticancer Properties Induction of apoptosis in cancer cell lines
Fungicidal Activity Effective against Fusarium species in crops
Polymer ChemistryEnhanced mechanical properties in polymer composites

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects. The chloro and fluoro substituents enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 1,2,3-triazole-4-carboxylic acids are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Selected Triazole Carboxylic Acids
Compound Name Substituents Key Biological Activity Synthesis Method Key References
1-(4-Chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid 4-Cl-2-F-Ph Research use (antitumor potential) CuAAC (click chemistry)
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid 4-Cl-Ph, 5-CF₃ Antitumor (GP = 68.09% in NCI-H522) CuAAC
1-(2-Aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid 2-NH₂-Ph Antimicrobial (Vibrio cholerae, Gram±) CuAAC with sodium ascorbate
5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid Thiazol-2-yl, 5-Me Antiproliferative (GP = 62.47% in NCI-H522) CuAAC
5-tert-Butyl-1-(4-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid 4-Cl-2-F-Ph, 5-tert-butyl Undisclosed (research compound) CuAAC

Key Observations:

  • Amino Substituents: The 2-aminophenyl derivative exhibits antimicrobial activity attributed to its zwitterionic nature and kink-like conformation, facilitating interactions with bacterial targets .
  • Heterocyclic Modifications: Thiazole-substituted triazoles (e.g., 5-methyl-1-(thiazol-2-yl)) show enhanced antiproliferative effects, likely due to π-stacking interactions with cellular targets .

Physicochemical and Pharmacokinetic Considerations

  • Acidity and Solubility: Triazole carboxylic acids exhibit high acidity (pKa ~3–4) due to the electron-deficient triazole ring, which may limit cell permeability. Conversion to amides (e.g., Z995908944 in ) improves bioavailability by reducing ionization .

Biological Activity

1-(4-Chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a synthetic compound belonging to the triazole family, characterized by its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a triazole ring with a chloro and fluoro substituent on the phenyl group, which significantly influences its biological interactions.

PropertyValue
IUPAC Name This compound
Molecular Formula C₉H₅ClFN₃O₂
Molecular Weight 225.61 g/mol
CAS Number 1042534-92-8

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The triazole ring can inhibit enzymes and receptors involved in critical biochemical pathways. The presence of chloro and fluoro substituents enhances its binding affinity to these targets, potentially increasing its efficacy against pathogens and cancer cells.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance:

  • Antifungal Activity : A study demonstrated that similar triazole compounds showed effective inhibition against various fungal strains. The mechanism often involves the disruption of fungal cell membrane integrity.
  • Antibacterial Activity : In vitro tests revealed that compounds related to this compound exhibited notable antibacterial effects against strains like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

  • Cell Line Studies : In vitro evaluations using the National Cancer Institute's NCI60 panel indicated moderate activity against several cancer cell lines, including melanoma and breast cancer. The compound's structural properties contribute to its ability to induce apoptosis in cancer cells .
  • Mechanistic Insights : Research has shown that this compound can induce DNA damage without directly intercalating into DNA. This suggests an alternative pathway for its anticancer effects .

Case Studies

Several studies have highlighted the biological activity of triazole derivatives similar to this compound:

  • Antiproliferative Effects : A derivative exhibited significant antiproliferative activity against leukemia cell lines (e.g., K562) comparable to doxorubicin. Morphological changes such as chromatin condensation were observed in treated cells .
  • Synergistic Effects : When combined with other drugs, triazole derivatives showed enhanced efficacy against resistant bacterial strains. This combination therapy approach is promising for overcoming antibiotic resistance .

Q & A

Q. What are the common synthetic routes for 1-(4-Chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid?

Methodological Answer: The compound is typically synthesized via click chemistry (copper-catalyzed azide-alkyne cycloaddition, CuAAC), which efficiently forms the triazole core. A key intermediate, methyl 1-(4-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate, is synthesized first, followed by hydrolysis under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid . For example, flow synthesis using copper-on-charcoal (Cu/C) as a heterogeneous catalyst improves reaction efficiency and scalability .

Q. How is the compound structurally characterized?

Methodological Answer:

  • X-ray crystallography : Single-crystal diffraction studies (e.g., using SHELX software) provide precise bond lengths, angles, and molecular packing . For example, SHELXL refines high-resolution data to resolve electron density maps, confirming substituent positions.
  • Spectroscopic techniques : 1^1H/13^13C NMR and IR verify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm1^{-1}) .

Q. What in vitro assays evaluate its biological activity?

Methodological Answer: Antiproliferative activity is assessed via NCI-60 human tumor cell line screens . Key findings include:

Cell Line (Cancer Type)Growth Inhibition (%)Notes
NCI-H522 (Lung)~40% (GP = 62.47%)Triazole-thiazole hybrids show higher activity
LOX IMVI (Melanoma)44.78–62.25%Substituent effects critical

Dose-response curves (IC50_{50}) and zwitterionic properties (due to carboxylic acid) are analyzed to explain cell permeability limitations .

Advanced Research Questions

Q. How can synthesis be optimized for higher yields or scalability?

Methodological Answer:

  • Flow chemistry : Continuous flow reactors with Cu/C catalysts reduce reaction times and improve decarboxylation efficiency. For example, propiolic acid derivatives undergo decarboxylation before cycloaddition, enabling disubstituted triazoles with >80% yield .
  • Microwave-assisted synthesis : Accelerates reaction kinetics for intermediates like methyl esters .

Q. How does the carboxylic acid group influence bioactivity compared to amide derivatives?

Methodological Answer: The carboxylic acid’s high acidity (pKa_a ~3–4) reduces cell permeability due to ionization at physiological pH, leading to lower antiproliferative activity compared to amides. For example:

  • Acid derivatives : ~10–40% inhibition in NCI-60 screens.
  • Amide analogs : Up to 60–80% inhibition due to improved lipophilicity .
    Solution : Ester prodrugs or zwitterionic modifications (e.g., thiazole-triazole hybrids) enhance bioavailability .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Structural motif analysis : Compare substituent effects. For instance, 5-CF3_3 or 4-chlorophenyl groups enhance activity by interacting with biotargets (e.g., c-Met kinase) .
  • Experimental controls : Standardize assay conditions (e.g., pH, serum proteins) to account for ionization state variability.

Q. How can crystallography data inform molecular modeling and target interaction studies?

Methodological Answer:

  • SHELX-refined structures : Provide 3D coordinates for docking studies (e.g., AutoDock Vina). For example, the dihedral angle between triazole and fluorophenyl rings influences binding to hydrophobic pockets .
  • Electrostatic potential maps : Predict hydrogen-bonding interactions with catalytic residues (e.g., in kinases) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-(4-Chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

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